Fmoc-Lys(Dde)-OH
CAS No.: 150629-67-7
Cat. No.: VC21540693
Molecular Formula: C31H36N2O6
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150629-67-7 |
---|---|
Molecular Formula | C31H36N2O6 |
Molecular Weight | 532.6 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Standard InChI | InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1 |
Standard InChI Key | ZPSRBXWVBNVFTO-VWLOTQADSA-N |
Isomeric SMILES | CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Canonical SMILES | CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Properties
Fmoc-Lys(Dde)-OH, systematically named N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, is a strategically protected amino acid derivative widely used in peptide chemistry. The compound features dual protection with the Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amino position and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the epsilon-amino side chain of lysine.
Physical and Chemical Properties
The compound's key characteristics are summarized in the following table:
The compound's structure combines the base-labile Fmoc protecting group with the hydrazine-labile Dde protecting group, creating an orthogonal protection scheme essential for selective modifications during peptide synthesis.
Applications in Peptide Synthesis
Fmoc-Lys(Dde)-OH serves as a critical building block in various peptide synthesis applications, particularly those requiring selective functionalization.
Selective Side-Chain Modifications
The primary utility of Fmoc-Lys(Dde)-OH lies in its ability to facilitate the attachment of labels, tags, or functional groups specifically to the lysine side chain. After standard Fmoc solid-phase peptide synthesis, the Dde group can be selectively removed, allowing for site-specific modifications while maintaining the integrity of other protected functional groups within the peptide .
Specialized Peptide Architectures
Fmoc-Lys(Dde)-OH has been extensively employed in the construction of advanced peptide architectures, including:
Labeled Peptide Synthesis
Researchers frequently utilize Fmoc-Lys(Dde)-OH for the preparation of labeled peptides used in binding studies, substrate specificity determination, and receptor cross-linking investigations. The strategic protection scheme allows for the attachment of various labels including biotin, FITC, nanoparticles, or drugs to the lysine side chain .
One documented synthesis approach involves:
-
Coupling Rink amide MBHA resin with Fmoc-Lys(Dde)-OH using HBTU/HOBt/DIEA activation
-
Incorporating remaining residues as Fmoc-amino acids with appropriate side-chain protecting groups
-
Selectively removing the Dde group to allow label attachment
Protection and Deprotection Chemistry
The utility of Fmoc-Lys(Dde)-OH stems from its orthogonal protection strategy, enabling selective chemical manipulations during peptide synthesis.
Orthogonal Protection Scheme
The Fmoc group on the α-amino position can be removed using standard basic conditions (typically 20-30% piperidine in DMF) without affecting the Dde group. Conversely, the Dde group can be selectively removed using hydrazine or hydroxylamine without disturbing acid-labile protecting groups, creating a versatile system for selective modifications .
Dde Removal Strategies
Two primary methods exist for Dde deprotection:
-
Hydrazine treatment (typically 2% in DMF) - This approach effectively removes the Dde group but will also cleave N-terminal Fmoc protection if present .
-
Hydroxylamine treatment - This alternative has been demonstrated to remove Dde groups without affecting Fmoc groups, offering greater synthetic flexibility. Full orthogonality of Dde with Fmoc has been confirmed when using hydroxylamine for Dde removal .
Special Considerations
When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group . This highlights the need for careful planning of deprotection strategies in complex peptide syntheses.
Challenges and Limitations
Despite its utility, Fmoc-Lys(Dde)-OH presents certain challenges that must be addressed for successful peptide synthesis.
Dde Migration
A significant limitation of Dde protection is the potential for group migration. Research has documented that Dde can migrate from the side-chain of one lysine to the unprotected side-chain of another lysine residue, and from the β-amino group to the α-amino group of diaminopropionic acid (Dpr) . This migration phenomenon can lead to unwanted side products and reduced synthesis efficiency.
Solutions to Dde Migration
To address the migration issue, several strategies have been developed:
-
Using Fmoc-Lys(ivDde)-OH - The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group offers enhanced stability against migration compared to standard Dde .
-
Modified Fmoc deprotection conditions - Employing DBU/DMF (2:98) for Fmoc group removal instead of standard piperidine conditions can minimize Dde migration .
-
Hydroxylamine deprotection - This approach has demonstrated improved selectivity and reduced side reactions compared to hydrazine-based methods .
Comparative Analysis
Fmoc-Lys(Dde)-OH exists among several related compounds used for similar purposes in peptide synthesis. Understanding these alternatives provides context for selecting the optimal building block for specific applications.
Related Compounds
Several related protected lysine derivatives are commercially available:
The selection of the appropriate protected lysine derivative depends on the specific requirements of the peptide synthesis project, including deprotection conditions, potential side reactions, and the nature of desired modifications.
Practical Applications in Research
Fmoc-Lys(Dde)-OH has found widespread use in various research applications requiring precisely modified peptides.
Bioactive Peptide Development
The ability to selectively modify lysine side chains using Fmoc-Lys(Dde)-OH has proven invaluable in the development of bioactive peptides with enhanced properties. By attaching specific functional groups, researchers can modulate peptide stability, target recognition, cellular uptake, and biological activity.
Analytical and Imaging Applications
Labeled peptides created using Fmoc-Lys(Dde)-OH serve as important tools in analytical biochemistry and cellular imaging. The strategic attachment of fluorophores, biotin, or other reporter groups to lysine side chains enables the visualization and quantification of peptide-protein interactions, enzymatic activities, and cellular localization patterns.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume